molecular formula C16H14F2N2O B3007525 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one CAS No. 866149-36-2

1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one

Cat. No.: B3007525
CAS No.: 866149-36-2
M. Wt: 288.298
InChI Key: CBZWXOXVMWCIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one is a chemical compound based on the imidazolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact analog is not currently available in the scientific literature, compounds within this class are recognized for their diverse pharmacological properties. The imidazolidin-2-one core is a privileged structure in pharmaceutical development, known to be incorporated into molecules with a broad spectrum of activities . Researchers utilize such derivatives in the exploration of new therapeutic agents, as they can serve as key intermediates or core structures for the synthesis of more complex molecules . The presence of fluorophenyl substituents is a common strategy in drug design, often employed to modulate a compound's electronic properties, metabolic stability, and binding affinity. This product is intended for research and development purposes, including as a building block in organic synthesis or for screening in biological assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-13-3-1-12(2-4-13)11-19-9-10-20(16(19)21)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZWXOXVMWCIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327035
Record name 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866149-36-2
Record name 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one typically involves the reaction of 4-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethylene diamine under controlled conditions to yield the desired imidazolidin-2-one structure. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features suggest possible interactions with biological targets, making it a candidate for drug design.

Key Findings:

  • Anticancer Activity : Studies have indicated that imidazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl groups may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer progression .
  • Antimicrobial Properties : Research has shown that certain imidazolidinone compounds possess antimicrobial activity. This compound's structure may contribute to its efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development .

Neuropharmacology

The compound's potential neuroactive properties have been explored, particularly regarding its influence on neurotransmitter systems.

Case Studies:

  • Dopaminergic Activity : Preliminary studies suggest that derivatives of imidazolidinone can modulate dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease or schizophrenia .
  • Anxiolytic Effects : Some research indicates that similar compounds can exhibit anxiolytic (anxiety-reducing) effects, potentially making them useful in developing new treatments for anxiety disorders .

Material Science

Beyond biological applications, this compound's unique chemical structure may also find applications in material science.

Applications:

  • Polymer Chemistry : The incorporation of imidazolidinone moieties into polymer matrices can enhance the thermal and mechanical properties of materials, leading to advancements in composite materials used in various industrial applications .
  • Sensors : The compound's electronic properties may be harnessed in the development of chemical sensors, particularly for detecting environmental pollutants or biological agents .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazolidinone Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Biological Target/Notes Source
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one (Target) C₁₆H₁₄F₂N₂O 4-Fluorophenyl (position 1), 4-fluorobenzyl (position 3) Not specified -
1-[2-[4-[5-Chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one C₂₅H₂₄ClFN₆O Chloro-fluorophenyl indole, piperidine-ethyl chain Adrenergic receptor ligand
(5S)-5-Butyl-4-({1-[(4-fluorophenyl)methyl]imidazol-5-yl}methyl)piperazin-2-one C₂₆H₂₈F₄N₄O₂ Imidazolyl-piperazinone hybrid, 4-fluorobenzyl Not specified
1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one C₂₀H₂₂FN₅O₃ Pyrrolidinyl-oxoethyl, pyridazine Not specified
1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one C₂₁H₁₄Cl₂F₃N₅O₂ Dichlorophenyl, trifluoromethylpyridinyl, pyridinylmethyl Not specified

Key Observations:

Substituent Diversity: The target compound features symmetrical 4-fluorophenyl groups, while analogs exhibit heteroaromatic extensions (e.g., indole in , pyridazine in ) or polyhalogenated substituents (e.g., dichloro-trifluoromethylpyridinyl in ). The piperidine-ethyl chain in introduces conformational flexibility, which may enhance binding to adrenergic receptors.

Biological Targets: The compound in is explicitly noted as an adrenergic ligand, suggesting that imidazolidinone derivatives with extended aromatic systems (e.g., indole) and basic nitrogen atoms (e.g., piperidine) are viable scaffolds for targeting G-protein-coupled receptors.

Molecular Weight and Complexity :

  • The target compound (MW = 288.3 g/mol) is smaller and less complex than analogs like (MW = 504.52 g/mol) or (MW = 512.3 g/mol). Increased molecular weight in analogs correlates with additional heterocycles (e.g., imidazole in , pyridazine in ), which may impact bioavailability or blood-brain barrier penetration.

Fluorine Positioning :

  • All compounds retain at least one 4-fluorophenyl group , a common feature in drug design for its balance of hydrophobicity and electronic effects. However, replaces one fluorine with chlorine and trifluoromethyl groups, which could enhance lipophilicity and resistance to oxidative metabolism.

Implications for Drug Design

  • Role of Fluorine : The 4-fluorophenyl group in the target compound and its analogs likely contributes to enhanced metabolic stability and π-π stacking interactions with aromatic residues in target proteins.
  • Heterocyclic Extensions: Compounds like and demonstrate that fusion with other heterocycles (e.g., pyridazine, piperazinone) can diversify binding modes, though this may come at the cost of synthetic complexity.
  • Halogen Effects : The inclusion of chlorine and trifluoromethyl groups in highlights strategies for tuning electronic properties and steric hindrance, which are critical for optimizing potency and selectivity.

Biological Activity

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one, a compound with notable structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. Its fluorinated phenyl groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, encompassing its anticancer properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure

The chemical formula for this compound is C16H14F2N2OC_{16}H_{14}F_{2}N_{2}O with a molecular weight of 288.30 g/mol. The presence of fluorine atoms is significant as they can influence the compound's lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing imidazolidinone moieties exhibit promising anticancer activity. For instance, the introduction of fluorine substituents has been shown to enhance cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Fluorinated Imidazolidinones

CompoundCell LineCC50 (µM)Reference
This compoundHeLa (cervical cancer)< 1
9aHeLa0.019
1eHeLa0.039–0.080
8aHeLa5.500–20.000

The above table summarizes the cytotoxicity data for several fluorinated imidazolidinones, highlighting the significant potency of these compounds against HeLa cells.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Research indicates that such compounds can activate both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

Study on Fluorinated Imidazolium Salts

A study explored various fluorinated imidazolium salts derived from lepidilines A and C, which share structural similarities with our compound of interest. The results demonstrated that fluorinated derivatives exhibited enhanced cytotoxic properties against cancer cell lines such as A549 (lung carcinoma), HepG2 (liver carcinoma), and HeLa (cervical carcinoma). The most potent compounds showed CC50 values significantly below 1 µM, indicating strong anticancer potential .

Comparative Analysis

In a comparative analysis involving multiple fluorinated compounds, it was found that those with additional fluorine or fluoroalkyl substituents displayed increased cytotoxicity compared to their non-fluorinated counterparts. The study emphasized the role of fluorine in modulating molecular properties crucial for drug efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.